molecular formula C23H24N6O2 B2864192 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421481-82-4

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2864192
M. Wt: 416.485
InChI Key: GRBIRVSQAXNQQM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Methodologies

A study by Shevchuk et al. (2012) developed a convenient preparation of azolyl piperidines, which can be extended to benzo analogues of the title compound. This method highlights a synthetic pathway that may be relevant for the synthesis of complex structures like 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, suggesting its utility in creating pharmacologically relevant molecules through a convenient synthetic route (Shevchuk et al., 2012).

Antimicrobial Activity

Vankadari et al. (2013) synthesized a series of oxadiazoles with antimicrobial properties, including structural elements similar to the title compound. This research underscores the antimicrobial potential of molecules with benzimidazole and piperidine components, indicating that the title compound could be explored for antimicrobial applications (Vankadari et al., 2013).

Inhibitor Design and Therapeutic Potential

The design and synthesis of compounds related to the title molecule have been explored for various therapeutic targets. For instance, Shibuya et al. (2018) discovered a clinical candidate with a structure incorporating benzimidazole and piperidine units, highlighting the potential of such compounds in addressing diseases involving acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) overexpression. This suggests the possibility of the title compound or its derivatives acting as inhibitors with clinical relevance (Shibuya et al., 2018).

Corrosion Inhibition

Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of steel, demonstrating the utility of such compounds in industrial applications. Although not directly related to the title compound, this study opens avenues for exploring its derivatives as corrosion inhibitors, given the structural similarities (Yadav et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-26-23(31)29(18-7-3-2-4-8-18)22(25-26)17-11-13-27(14-12-17)21(30)15-28-16-24-19-9-5-6-10-20(19)28/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIRVSQAXNQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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